molecular formula C13H7F3N4O3 B2898364 N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 946362-36-3

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2898364
CAS No.: 946362-36-3
M. Wt: 324.219
InChI Key: RPMUVXOWXRKCJS-UHFFFAOYSA-N
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Description

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an isoxazole ring, an oxadiazole ring, and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cyclization reaction of appropriate precursors, followed by the construction of the oxadiazole ring. The trifluoromethylbenzamide moiety is then introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoxazol-5-yl)sulphanilamide
  • Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Uniqueness

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide stands out due to its combination of an isoxazole ring, an oxadiazole ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)8-3-1-2-7(6-8)10(21)18-12-20-19-11(22-12)9-4-5-17-23-9/h1-6H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMUVXOWXRKCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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